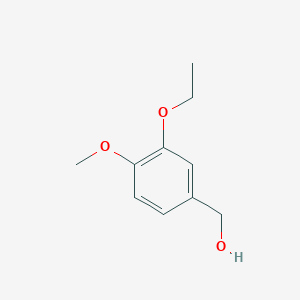

(3-Ethoxy-4-methoxyphenyl)methanol

Description

Contextualizing (3-Ethoxy-4-methoxyphenyl)methanol within Vanilloid Chemistry Research

The structural framework of this compound places it within the broad category of vanilloid compounds. Vanilloids are characterized by a vanillyl group, which is a 4-hydroxy-3-methoxybenzyl moiety. While this compound is an ethoxy derivative rather than a direct vanillyl compound, its 3,4-disubstituted aromatic ring with alkoxy groups is a common feature in molecules studied for their interaction with vanilloid receptors, such as the Transient Receptor Potential Vanilloid 1 (TRPV1). google.com Research in this area often explores how modifications to the alkoxy groups, such as the substitution of a methoxy (B1213986) with an ethoxy group, can influence the biological activity of the molecule. google.com For instance, derivatives of this compound have been investigated in the context of developing novel antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3). acs.org

Relevance of this compound in Contemporary Chemical Synthesis and Materials Science

In modern chemical synthesis, this compound serves as a versatile precursor. It is utilized in the preparation of more complex molecules, including pharmaceuticals and other bioactive compounds. cymitquimica.comgoogle.com For example, it is a key intermediate in the synthesis of Apremilast, a medication used to treat certain inflammatory conditions. google.comgoogleapis.com The presence of the hydroxymethyl group allows for various chemical transformations, such as oxidation to the corresponding aldehyde or esterification. smolecule.com

In the realm of materials science, aromatic compounds containing alkoxy groups are of interest for the development of new materials with specific properties. smolecule.com While direct applications of this compound in materials science are not extensively documented, its derivatives are explored as precursors for polymers and other functional materials. smolecule.com The compound itself is classified under organic building blocks, specifically alcohols and ethers, highlighting its foundational role in constructing larger molecular architectures. bldpharm.combldpharm.com

Historical Perspectives on the Synthesis and Characterization of Alkoxyphenols and Their Derivatives

The study of alkoxyphenols, the chemical class to which this compound belongs, has a rich history. Early synthetic methods for this class of compounds often involved the monoalkylation of catechols or other dihydroxybenzenes. researchgate.net These reactions typically employed alkylating agents in the presence of a base. A significant challenge in these early syntheses was controlling the selectivity to avoid the formation of dialkylated byproducts. researchgate.net

Over the years, more refined and selective methods have been developed for the synthesis of asymmetrically substituted alkoxyphenols. The characterization of these compounds has also evolved, with modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry becoming indispensable for confirming their structures. nih.govbldpharm.com The synthesis of this compound itself can be achieved through various routes, often starting from 3-ethoxy-4-methoxybenzaldehyde (B45797). googleapis.com

Structure

3D Structure

Properties

IUPAC Name |

(3-ethoxy-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHGMDVPFZLOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345215 | |

| Record name | (3-Ethoxy-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147730-26-5 | |

| Record name | (3-Ethoxy-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Mechanistic Investigations of Reactions Involving 3 Ethoxy 4 Methoxyphenyl Methanol

Reaction Kinetics and Thermodynamics of (3-Ethoxy-4-methoxyphenyl)methanol Transformations

The study of reaction kinetics provides valuable insights into the rates and mechanisms of chemical transformations. For this compound, kinetic studies have been particularly important in the context of its synthesis and subsequent reactions.

In the chemoenzymatic synthesis of apremilast, a derivative of this compound, the kinetic resolution of related compounds is a key step. For instance, the bioreduction of the ketone precursor, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (B1375837), using the ketoreductase KRED-P2-D12, has been shown to proceed with a 48% conversion to the corresponding (R)-alcohol with 93% enantiomeric excess. semanticscholar.orgscielo.br Further kinetic resolution of the racemic acetate (B1210297) derivative via hydrolysis catalyzed by lipase (B570770) from Aspergillus niger can achieve a 50% conversion with an enantiomeric ratio greater than 200. semanticscholar.orgscielo.br These enzymatic reactions highlight the importance of understanding reaction kinetics to achieve high stereoselectivity.

A study on methanol-mediated reactions involving a related structure indicated that the transfer of a hydrogen atom is the rate-limiting step, as confirmed by a kinetic isotope effect (kC-H/kC-D) of 2.77. While this study was not on this compound itself, the principle of a rate-determining hydrogen transfer step is relevant to oxidation or reduction reactions at the benzylic alcohol.

Thermodynamic considerations, such as the stability of intermediates, also play a crucial role. The formation of a carbocation from ortho- and para-alkoxybenzyl alcohols like this compound is a potential reaction pathway, particularly under acidic conditions. semanticscholar.org The stability of this carbocation is enhanced by the electron-donating nature of the ethoxy and methoxy (B1213986) groups on the aromatic ring.

Table 1: Kinetic Data for Transformations Related to this compound

| Transformation | Catalyst/Reagent | Key Kinetic Parameter | Value | Reference |

| Bioreduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone | KRED-P2-D12 | Conversion | 48% | semanticscholar.orgscielo.br |

| Bioreduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone | KRED-P2-D12 | Enantiomeric Excess (ee) | 93% | semanticscholar.orgscielo.br |

| Kinetic resolution of rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate | Aspergillus niger lipase | Conversion | 50% | semanticscholar.orgscielo.br |

| Kinetic resolution of rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate | Aspergillus niger lipase | Enantiomeric Ratio (E-value) | >200 | semanticscholar.orgscielo.br |

| Methanol-mediated reaction of a related benzyl (B1604629) alcohol | - | Kinetic Isotope Effect (kC-H/kC-D) | 2.77 |

Role of the Hydroxyl Group in Chemical Reactivity and Derivatization

The hydroxyl group is the primary site of reactivity in this compound, participating in a variety of chemical transformations. Its ability to act as a nucleophile and a leaving group (after protonation) is central to its chemistry.

Derivatization Reactions: The hydroxyl group can be readily derivatized to form ethers, esters, and other functional groups. For example, acetylation with acetic anhydride (B1165640) can convert the hydroxyl group into an acetate ester. nih.gov This reaction is highly chemoselective for the hydroxyl group, even in the presence of other functionalities. nih.gov However, the presence of other hydroxyl-containing molecules, such as methanol (B129727), can compete with this reaction. nih.gov

In the synthesis of more complex molecules, the hydroxyl group can be replaced through nucleophilic substitution reactions. For instance, the Mitsunobu reaction allows for the conversion of the alcohol to other functional groups with inversion of stereochemistry. google.com Protecting groups, such as a benzyl group, can be employed to prevent the hydroxyl group from reacting under certain conditions. google.com

The hydroxyl group's ability to engage in hydrogen bonding also influences the molecule's physical properties, such as its solubility in polar solvents. solubilityofthings.com

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating ethoxy and methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The general mechanism for electrophilic aromatic substitution involves an initial attack by an electrophile on the π-electron system of the benzene (B151609) ring, forming a positively charged intermediate known as a sigma complex or arenium ion. longdom.orgmsu.edu This step is typically the rate-determining step. longdom.org A subsequent deprotonation step restores the aromaticity of the ring. msu.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the ring, typically requiring a Lewis acid catalyst. longdom.orgmsu.edu

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids. longdom.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. msu.edu

The 4-methoxy group on the ring is known to enhance electrophilic substitution more strongly than the 3-ethoxy group. The directing effects of both the ethoxy and methoxy groups would favor substitution at the positions ortho and para to them. Given the substitution pattern of this compound, the most likely positions for further electrophilic attack would be at C-2 and C-6 (ortho to the methoxy and meta to the ethoxy, and ortho to the ethoxy and meta to the methoxy, respectively) and C-5 (para to the ethoxy and ortho to the methoxy). The steric hindrance from the existing substituents and the hydroxymethyl group would also influence the regioselectivity of these reactions.

Stability and Degradation Pathways of this compound under Various Conditions

The stability of this compound is a critical consideration in its synthesis, storage, and application. Generally, the compound is stable under neutral conditions. chemicea.com However, it can undergo degradation under specific environmental stresses.

Degradation Pathways:

Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde (B45797), and further to the carboxylic acid. This can occur in the presence of various oxidizing agents.

Acid-Catalyzed Reactions: In the presence of strong acids, the hydroxyl group can be protonated and eliminated as water, leading to the formation of a stabilized benzylic carbocation. This intermediate can then undergo further reactions, such as polymerization or reaction with available nucleophiles.

Phototransformation: While specific data on the phototransformation of this compound is limited, aromatic compounds can be susceptible to degradation upon exposure to UV light. Information on related substances can be found in environmental fate and pathway databases. europa.eu

Thermal Degradation: At elevated temperatures, decomposition may occur. Studies on related lignin (B12514952) model compounds have shown that electrolysis, which can involve thermal effects, can lead to the cleavage of bonds and the formation of smaller aromatic fragments like vanillin (B372448) and guaiacol (B22219). rsc.org

It is important to note that the presence of impurities can also affect the stability and degradation of the compound. For instance, in the context of its use as a starting material for pharmaceuticals, understanding its degradation profile is crucial for impurity profiling and ensuring the quality of the final product.

Spectroscopic and Structural Insights into this compound and its Analogs

The precise structural elucidation of organic compounds is fundamental to understanding their chemical behavior and potential applications. For this compound, a substituted benzyl alcohol derivative, a combination of advanced spectroscopic techniques provides a comprehensive picture of its molecular architecture. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, in particular, are powerful tools for mapping the connectivity of atoms and identifying key functional groups within the molecule.

V. Computational Chemistry and Molecular Modeling of 3 Ethoxy 4 Methoxyphenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the geometry, electronic properties, and reactivity of molecules. mdpi.com

DFT calculations can determine the most stable three-dimensional arrangement of atoms in (3-Ethoxy-4-methoxyphenyl)methanol. This involves optimizing the molecular geometry to find the lowest energy conformation. The process considers bond lengths, bond angles, and dihedral angles. For instance, in related thiosemicarbazone structures, DFT calculations at the B3LYP/6-31(G) level have been used to optimize molecular geometries. mdpi.com The rotational freedom around the single bonds, particularly the C-O bonds of the ethoxy and methoxy (B1213986) groups and the C-C bond connecting the benzyl (B1604629) alcohol moiety to the ring, allows for various conformers. Conformational analysis helps identify the most prevalent shapes of the molecule, which is crucial for understanding its interactions with other molecules.

Interactive Data Table: Predicted Bond Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-O (methoxy) bond length | ~1.37 Å |

| C-O (ethoxy) bond length | ~1.36 Å |

| C-C (benzyl) bond length | ~1.51 Å |

Note: These values are illustrative and based on general parameters for similar functional groups. Specific values would require dedicated DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For similar aromatic compounds, the HOMO-LUMO gap can provide insights into their electronic properties and potential for charge transfer interactions.

Interactive Data Table: Illustrative FMO Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

Note: These are estimated energy ranges. Precise values depend on the level of theory and basis set used in the DFT calculations.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It helps to identify the electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the hydroxyl, methoxy, and ethoxy groups are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be electron-poor (positive potential), indicating a site for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility in different environments, such as in a vacuum or in a solvent like water. These simulations can reveal how the molecule changes its shape and how it interacts with surrounding solvent molecules, which is critical for understanding its solubility and transport properties. Studies on related enzymes like vanillyl alcohol oxidase have utilized simulations to understand how ligands migrate in and out of the active site. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. nih.govsamipubco.com By analyzing a set of compounds with known activities, QSAR models can be developed to predict the activity of new or untested compounds. For this compound, a QSAR study could predict its potential as, for example, an antimicrobial agent or a tyrosinase inhibitor, based on the activities of similar vanilloid derivatives. nih.govgoogle.com These models often use molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

In silico ADME Prediction and Molecular Docking Studies

In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. samipubco.comresearchgate.netscispace.com For this compound, these predictions can estimate its oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.com Tools like SwissADME can provide insights into its drug-likeness based on parameters like Lipinski's rule of five. researchgate.netsamipubco.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com This is often used to predict the binding of a small molecule ligand to a protein receptor. For this compound, docking studies could be performed to investigate its potential interactions with biological targets such as enzymes or receptors. For instance, docking it into the active site of vanillyl alcohol oxidase could provide insights into its potential as a substrate or inhibitor. nih.govplos.org

Interactive Data Table: Predicted ADME Properties for this compound (Illustrative)

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 182.22 g/mol nih.gov | Complies with Lipinski's rule (<500) |

| LogP | ~1.5 | Indicates good membrane permeability |

| H-bond Donors | 1 nih.gov | Complies with Lipinski's rule (<5) |

| H-bond Acceptors | 3 nih.gov | Complies with Lipinski's rule (<10) |

Note: These predictions are based on general in silico models and would need experimental validation.

Vi. Analytical Methodologies for Detection and Quantification of 3 Ethoxy 4 Methoxyphenyl Methanol and Its Metabolites/impurities

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. sci-hub.se This separation is based on the differential distribution of the components between a stationary phase and a mobile phase. scispace.com For (3-Ethoxy-4-methoxyphenyl)methanol, various chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. scispace.com It is particularly well-suited for compounds like this compound, which are not sufficiently volatile for gas chromatography without derivatization. The development of a robust HPLC method involves the strategic selection and optimization of several key parameters to achieve the desired separation. scispace.com

Method Development: The development of an HPLC method for this compound would typically be performed in a reversed-phase mode, which is utilized in over 65% of all HPLC separations due to its versatility with compounds of varying polarity. scispace.com The process involves:

Column Selection: A C18 column is a common first choice for reversed-phase chromatography, offering excellent retention and separation for a wide range of organic molecules.

Mobile Phase Selection: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar to non-polar. scispace.com For instance, a mobile phase of methanol and a potassium dihydrogen phosphate (B84403) buffer might be optimized for separation. unirioja.es

Detector and Wavelength Selection: A UV-Vis detector is commonly used for aromatic compounds. The detection wavelength is chosen at the absorbance maximum of this compound to ensure maximum sensitivity.

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are adjusted to optimize peak shape, resolution, and analysis time.

Validation: Once developed, the method must be validated according to established guidelines to ensure it is reliable, reproducible, and fit for its intended purpose. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scispace.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 1: Typical Parameters for HPLC Method Development for this compound

| Parameter | Typical Selection/Condition | Purpose |

|---|---|---|

| Chromatographic Mode | Reversed-Phase | Suitable for moderately polar organic compounds. |

| Stationary Phase (Column) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and selectivity for aromatic compounds. |

| Mobile Phase | Acetonitrile/Methanol and Water (with buffer, e.g., phosphate) | Allows for manipulation of polarity to achieve separation. |

| Elution Mode | Gradient or Isocratic | Gradient elution is often preferred for separating mixtures with varying polarities. scispace.com |

| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time and column efficiency. unirioja.esresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Affects viscosity of the mobile phase and retention times. researchgate.net |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. unirioja.esresearchgate.net |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for the selection of the optimal wavelength and purity assessment. |

| Detection Wavelength | ~280 nm (predicted λmax for the chromophore) | Maximizes sensitivity for the analyte. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm), which allows for operation at higher pressures. This results in dramatically increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. nih.gov For the analysis of this compound, particularly in complex matrices or when searching for trace-level impurities, UPLC offers considerable advantages. The higher efficiency of UPLC columns leads to narrower peaks, which improves both resolution between closely eluting peaks and the signal-to-noise ratio, thereby enhancing sensitivity. nih.gov UPLC systems are often coupled with mass spectrometry (MS), such as in UPLC-TQ-MS/MS, to provide highly sensitive and selective quantification, as well as structural confirmation of the analyte and its metabolites. nih.gov

Table 2: Comparison of Typical Performance Characteristics: HPLC vs. UPLC

| Characteristic | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Length | 50 - 250 mm | 50 - 150 mm |

| Typical Flow Rate | 0.5 - 2.0 mL/min | 0.2 - 0.7 mL/min |

| Pressure Limit | ~400 bar (~6,000 psi) | ~1000 bar (~15,000 psi) |

| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., 1-10 min) |

| Resolution | Good | Excellent |

| Sensitivity | Good | Higher |

| Solvent Consumption | Higher | Lower |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com However, this compound, with its polar hydroxyl (-OH) group, has limited volatility and may exhibit poor peak shape due to interactions with the GC column. To overcome these limitations, chemical derivatization is often employed prior to GC analysis. jfda-online.com

Derivatization converts the polar hydroxyl group into a less polar, more volatile functional group. This process improves chromatographic efficiency, enhances thermal stability, and can improve detection sensitivity. jfda-online.com Common derivatization reactions for alcohols include:

Silylation: Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

Acylation: Reaction with an acylating agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) to form an ester. jfda-online.com

Once derivatized, the compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural elucidation. Headspace solid-phase microextraction (HS-SPME) could also be employed as a sample preparation technique before GC-MS analysis to extract and concentrate the volatile derivative from a sample matrix. mdpi.com

Table 3: Common Derivatization Reagents for GC Analysis of Alcohols

| Reagent Class | Example Reagent | Derivative Formed | Advantages |

|---|---|---|---|

| Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ether | Forms stable derivatives, volatile by-products. |

| Acylating Agents | TFAA (Trifluoroacetic Anhydride) | Fluoroacyl Ester | Increases volatility, enhances detectability with electron capture detectors (ECD). jfda-online.com |

| Acylating Agents | PFPA (Pentafluoropropionic Anhydride) | Fluoroacyl Ester | Similar to TFAA, improves chromatographic efficiency. jfda-online.com |

| Alkylating Agents | TMAH (Trimethylanilinium Hydroxide) | Methyl Ether | Used for on-column methylation. |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is often used as a preliminary step to identify constituents in a sample. nih.gov In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to ascend the plate, separating the components based on their differential affinity for the two phases. The position of the separated spot, identified by its retention factor (Rf) value, can be used for identification by comparison with a standard.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that uses plates with smaller particle sizes and thinner layers, resulting in better resolution and sensitivity. HPTLC can provide a detailed chromatographic fingerprint and, when coupled with a densitometer, allows for the quantification of separated compounds. nih.gov This makes HPTLC suitable for the quality control of herbal medicines and other complex mixtures where the compound might be present. nih.gov

Spectrophotometric Methods

Spectrophotometric methods are based on the absorption of electromagnetic radiation by an analyte in a solution. They are widely used for quantitative analysis due to their simplicity and availability.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantification of compounds containing chromophores—functional groups that absorb light in the UV or visible range. The aromatic ring in this compound acts as a chromophore, allowing for its direct quantification using this technique.

The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify the compound, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. In some cases, if the analyte does not have a strong chromophore or if interferences are present, a chromogenic reagent can be used to react with the analyte and produce a colored product that can be measured in the visible region. biorxiv.orgbiorxiv.org

Table 4: Illustrative Data for a UV-Vis Calibration Curve

| Standard Concentration (mg/L) | Absorbance at λmax (AU) |

|---|---|

| 2.0 | 0.115 |

| 4.0 | 0.232 |

| 6.0 | 0.348 |

| 8.0 | 0.461 |

| 10.0 | 0.579 |

| Unknown Sample | 0.395 |

Note: This table contains hypothetical data for illustrative purposes.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive analytical technique that measures the fluorescence emission from a sample after it has been excited by light of a specific wavelength. The applicability of this method to this compound is primarily dictated by the intrinsic fluorescence properties of the molecule.

The fluorescence of such phenolic compounds can be influenced by various factors, including the solvent environment and the presence of quenching agents. In a study on guaiacol (B22219), its fluorescence was utilized to assess its impact on intracellular calcium concentration in fungal hyphae by observing changes in the fluorescence of a calcium indicator. nih.gov

Further research would be necessary to fully characterize the excitation and emission spectra, quantum yield, and potential applications of fluorescence spectroscopy for the direct quantification of this compound and its derivatives.

Electrochemical Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. This compound, containing a phenolic hydroxyl group, is expected to be electrochemically active, making it a suitable candidate for analysis by techniques such as voltammetry. The electrochemical behavior of phenolic compounds is well-documented, and these methods can be adapted for the detection of this compound. researchgate.net

The core principle involves the oxidation of the phenolic group at a specific potential on the surface of an electrode. The resulting current can be measured and correlated to the concentration of the analyte. The electrochemical properties of molecules with a methoxyphenyl group have been investigated. researchgate.net The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined from electrochemical measurements, providing insights into the molecule's electronic structure and reactivity. mdpi.com

Various factors can influence the electrochemical analysis, including the type of electrode material, the pH of the supporting electrolyte, and the presence of interfering substances. For instance, in the electrochemical analysis of formazans containing methoxyphenyl groups, parameters such as the number of electrons transferred, diffusion coefficients, and heterogeneous rate constants were studied using cyclic voltammetry. researchgate.net

Table 1: Electrochemical Parameters of a Related Methoxyphenyl Compound

| Parameter | Value | Reference |

|---|---|---|

| Onset Oxidation Potential | 0.97 V | mdpi.com |

| HOMO Energy Level | -5.49 eV | mdpi.com |

This data is for Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, a compound containing a methoxyphenyl moiety, and is presented here to illustrate the type of data obtainable from electrochemical studies.

The development of a specific electrochemical method for this compound would involve optimizing these parameters to achieve the desired sensitivity and selectivity for its quantification in various matrices.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the comprehensive analysis of complex mixtures. researchgate.netijfmr.comnih.govijfmr.comijarnd.com These techniques are particularly valuable for the identification and quantification of this compound, its metabolites, and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used hyphenated technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This method is suitable for the analysis of volatile and thermally stable compounds like this compound. The PubChem database includes a GC-MS spectrum for this compound, confirming the applicability of this technique. nih.gov In a typical GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is another powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netijfmr.comnih.govijfmr.comijarnd.com This technique is particularly useful for the analysis of non-volatile or thermally labile compounds, which may include some metabolites of this compound. LC-MS can provide information on the molecular weight and structure of the analytes, making it an invaluable tool for metabolite identification. The use of tandem mass spectrometry (LC-MS/MS) can further enhance the structural elucidation of unknown compounds. researchgate.net

Other Hyphenated Techniques:

Other hyphenated techniques that could potentially be applied to the analysis of this compound and its related compounds include:

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Provides detailed structural information about the separated compounds. researchgate.netijarnd.com

LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy): Offers information about the functional groups present in the analytes. researchgate.netnih.govijarnd.com

CE-MS (Capillary Electrophoresis-Mass Spectrometry): Suitable for the analysis of charged molecules and offers high separation efficiency. nih.gov

The choice of the most appropriate hyphenated technique will depend on the specific analytical challenge, including the nature of the sample matrix, the concentration of the analyte, and the required level of structural information.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Guaiacol |

Vii. Applications and Role of 3 Ethoxy 4 Methoxyphenyl Methanol in Medicinal Chemistry and Pharmaceutical Research

(3-Ethoxy-4-methoxyphenyl)methanol as a Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

The utility of this compound as a synthetic intermediate is well-established in the pharmaceutical industry. It is a key raw material for the production of various APIs, leveraging its specific arrangement of ethoxy and methoxy (B1213986) groups which are often crucial for biological activity and target engagement. mallakchemicals.com

This compound is a foundational component in the synthesis of Apremilast. google.comgoogle.com Apremilast, chemically known as N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl) ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide, is a potent oral inhibitor of phosphodiesterase 4 (PDE4). justia.comresearchgate.net The synthesis involves transforming the (3-ethoxy-4-methoxyphenyl) moiety into a more complex chiral amine, which is then condensed with other reagents to form the final drug substance.

Various synthetic routes have been developed to produce Apremilast, many of which utilize a derivative of the (3-ethoxy-4-methoxyphenyl) group. For instance, a key intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, is reacted with 3-acetamidophthalic anhydride (B1165640) in acetic acid to yield Apremilast. google.comjustia.com This highlights the compound's role as a cornerstone in constructing the core structure of this significant anti-inflammatory drug.

Table 1: Key Synthetic Intermediates in Apremilast Synthesis Derived from the (3-Ethoxy-4-methoxyphenyl) Scaffold

| Intermediate Compound | Role in Synthesis |

|---|---|

| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (B1375837) | Precursor to the chiral alcohol via bioreduction. researchgate.net |

| (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol | Chiral alcohol intermediate produced via chemoenzymatic methods. researchgate.net |

| (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine | Key chiral amine that is condensed with 3-acetamidophthalic anhydride. google.comjustia.com |

This table outlines crucial intermediates that incorporate the (3-ethoxy-4-methoxyphenyl) structure during the synthesis of Apremilast.

The synthesis of specific enantiomers is critical in modern pharmaceuticals, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. juniperpublishers.com The (3-ethoxy-4-methoxyphenyl) scaffold is integral to the chiral synthesis of Apremilast, which is specifically the S-enantiomer. justia.com

Achieving the desired chirality often involves sophisticated chemical or biocatalytic methods. nih.govacs.org In the synthesis of Apremilast, a key step is the production of the chiral alcohol, (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol. researchgate.net This has been accomplished through chemoenzymatic processes, utilizing ketoreductases or lipases to achieve high enantiomeric purity. researchgate.net Another approach involves the resolution of the racemic amine, 1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, using a chiral acid like N-Acetyl-L-Leucine to isolate the desired (S)-enantiomer salt, which is then carried forward to produce Apremilast. google.comjustia.com

Table 2: Methods for Chiral Resolution/Synthesis of Apremilast Precursors

| Method | Description | Result |

|---|---|---|

| Enzymatic Bioreduction | Use of ketoreductases (KREDs) to reduce 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone. researchgate.net | Production of (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol with high enantiomeric excess (>99% ee). researchgate.net |

| Lipase-Mediated Hydrolysis | Enzymatic hydrolysis of a racemic acetate (B1210297) precursor. researchgate.net | Yields both the remaining (S)-acetate and the desired (R)-alcohol with >99% enantiomeric excess. researchgate.net |

| Chiral Resolution | Use of N-Acetyl-L-Leucine to form a diastereomeric salt with the racemic amine intermediate. google.comjustia.com | Isolation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine N-acetyl-L-leucine salt. google.com |

This table summarizes different strategies employed to ensure the correct stereochemistry of the Apremilast precursor derived from the (3-ethoxy-4-methoxyphenyl) structure.

Exploration of this compound Derivatives for Pharmacological Activities

The core (3-ethoxy-4-methoxyphenyl) structure is present in various compounds that have been investigated for a range of pharmacological effects, demonstrating the versatility of this chemical motif.

Analogues and derivatives containing the substituted methoxyphenyl ring, a feature of this compound, have been studied for their anti-inflammatory potential. researchgate.net For example, a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, isolated from Juglans mandshurica, demonstrated significant anti-inflammatory activity. nih.govmdpi.com

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound inhibited the production of key inflammatory mediators. nih.gov It dose-dependently suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). nih.gov This effect was linked to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade. nih.gov

Table 3: Anti-inflammatory Activity of a Phenylpropanoid Analogue

| Mediator/Enzyme | Effect of Treatment | Mechanism |

|---|---|---|

| Nitric Oxide (NO) | Significant, dose-dependent inhibition. nih.gov | Suppression of iNOS expression. nih.gov |

This table details the observed anti-inflammatory effects of a natural product analogue containing a methoxyphenyl group in a cellular model of inflammation.

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. A study focused on esters of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime revealed in vitro antibacterial and antifungal activity. researchgate.net These compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as against yeasts like Candida albicans. researchgate.net

Furthermore, naturally occurring methoxyphenol compounds such as eugenol (B1671780) and vanillin (B372448), which share the core methoxyphenyl structure, are known for their antimicrobial effects against foodborne pathogens and spoilage bacteria. nih.govresearchgate.net Research has shown these compounds can inhibit the growth of bacteria such as S. aureus and P. aeruginosa. nih.gov

Table 4: Antimicrobial Activity of Structurally Related Compounds

| Compound Class/Name | Tested Organisms | Observed Activity |

|---|---|---|

| 3-ethoxy-4-hydroxybenzaldehyde oxime esters | Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Candida tropicalis. researchgate.net | Demonstrated antibacterial and antifungal potential, with a positive correlation between lipophilicity and activity. researchgate.net |

| Eugenol (4-Allyl-2-methoxyphenol) | E. coli, P. aeruginosa, S. aureus. nih.govresearchgate.net | Showed high microbial growth inhibition (~80–90%); S. aureus was one of the most affected strains. nih.gov |

| Vanillin (4-Hydroxy 3-methoxybenzaldehyde) | E. coli, P. aeruginosa, S. aureus. nih.govresearchgate.net | Exhibited antimicrobial activity, though generally less potent than eugenol in the cited study. nih.gov |

This table summarizes the antimicrobial activities of compounds that share the methoxyphenyl moiety with this compound.

The most prominent therapeutic application derived from the this compound scaffold is in the treatment of psoriasis and psoriatic arthritis. nih.gov This is achieved through its role in the synthesis of Apremilast, a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. google.com PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine (B11128) monophosphate (cAMP). plos.orgplos.org

By inhibiting PDE4, Apremilast increases intracellular cAMP levels. nih.govplos.org This elevation in cAMP leads to the downregulation of a cascade of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin (IL)-12, IL-17, and IL-23, which are key mediators in the pathogenesis of psoriasis. plos.org The efficacy of Apremilast in reducing the clinical signs of psoriasis and psoriatic arthritis provides a clear example of how a synthetic intermediate like this compound can be fundamental to the creation of a targeted oral therapy for complex immune-mediated diseases. google.comnih.gov

Anticancer and Antioxidant Activity Research

The antioxidant and anticancer properties of phenolic compounds are well-documented, and derivatives of methoxyphenyl compounds have shown promise in this area. Research into the anticancer and antioxidant activities of compounds structurally related to this compound provides a foundation for understanding its potential therapeutic value.

One area of investigation has been into derivatives of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), a phenolic antioxidant. Studies have shown that DHMBA can inhibit the growth of human glioblastoma cells by downregulating key signaling pathways involved in cell proliferation, such as those involving PI3-kinase, Akt, and mTOR. Furthermore, DHMBA has been observed to induce apoptosis in cancer cells. nih.gov

Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have also been synthesized and evaluated for their antioxidant and anticancer activities. Several of these compounds have demonstrated significant antioxidant potential, with some showing higher radical scavenging activity than ascorbic acid. In terms of anticancer activity, these derivatives have been tested against human glioblastoma and breast cancer cell lines, with some exhibiting notable cytotoxicity. cabidigitallibrary.org

The following table summarizes the antioxidant activity of selected 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives, highlighting their potential as radical scavengers.

| Compound Name | Antioxidant Activity (DPPH radical scavenging) Relative to Ascorbic Acid |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | Approximately 1.4 times higher |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | Approximately 1.4 times higher |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | 1.13 times higher |

Data sourced from a study on novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. cabidigitallibrary.org

These findings suggest that the methoxyphenyl moiety is a key contributor to the observed antioxidant and anticancer effects. Further research into derivatives of this compound could explore how the specific substitution pattern influences these biological activities.

Pharmacokinetic and Pharmacodynamic Studies of this compound Derived Compounds

In silico studies of N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide, synthetic macamides with a methoxybenzyl group, have been conducted to predict their pharmacokinetic properties and blood-brain barrier permeability. These computational models provide a preliminary understanding of how such compounds might behave in the body. mdpi.com

In vivo studies in mice with 1-cyclohexyl-x-methoxybenzene derivatives have provided some initial pharmaco-toxicological data. These studies investigated the effects of systemic administration on sensorimotor responses, motor activity, and other physiological parameters, offering a glimpse into the potential pharmacodynamic effects of this class of compounds. The results indicated that these derivatives can activate both opioid and non-opioid mechanisms. researchgate.net

Furthermore, research on morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate (GYY4137), a slow-releasing hydrogen sulfide (B99878) donor containing a methoxyphenyl group, has shed light on the biological effects of such compounds. These studies are valuable for understanding the potential pharmacodynamic pathways that derivatives of this compound might modulate. nih.gov

The following table outlines some of the key pharmacokinetic and pharmacodynamic considerations for methoxyphenyl-containing compounds based on research into related structures.

| Parameter | General Observations from Related Compounds |

| Pharmacokinetics | In silico models suggest that methoxybenzyl derivatives may have favorable ADME properties, but experimental data is needed for confirmation. mdpi.com |

| Pharmacodynamics | Methoxy-substituted compounds have been shown to interact with various biological targets, including opioid receptors and pathways involved in inflammation and pain. researchgate.netnih.gov |

| Mechanism of Action | The specific mechanism of action is highly dependent on the overall structure of the derivative, but can involve modulation of enzymatic activity and receptor binding. researchgate.netnih.gov |

Further research, including in vitro metabolism studies and in vivo pharmacokinetic and pharmacodynamic assessments, is necessary to fully characterize the therapeutic potential of this compound-derived compounds.

Development of New Delivery Systems for this compound-Derived Therapeutics

The physicochemical properties of a drug molecule, such as its solubility and stability, can significantly impact its bioavailability and therapeutic efficacy. For phenolic and hydrophobic compounds like this compound and its derivatives, advanced drug delivery systems can be employed to overcome these challenges. cabidigitallibrary.org

Lipid-Based Nanocarriers

Lipid-based nanocarriers, such as nano-emulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are promising vehicles for the delivery of phenolic compounds. These systems can enhance the solubility and stability of the encapsulated drug, protect it from degradation, and facilitate its transport across biological membranes. nih.govpharmaexcipients.comnih.govresearchgate.net The lipidic nature of these carriers is particularly advantageous for improving the bioavailability of lipophilic drugs. cabidigitallibrary.orgnih.govpharmaexcipients.com

Polymeric Micelles

Polymeric micelles are another advanced drug delivery platform that can be utilized for hydrophobic compounds. These self-assembling nanostructures consist of a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic shell that provides stability in aqueous environments. Polymeric micelles can improve drug solubility, prolong circulation time, and enable targeted drug delivery. biotech-asia.orgdoi.orgnih.govmdpi.comsci-hub.box

The table below summarizes the key features of these delivery systems and their potential benefits for this compound-derived therapeutics.

| Delivery System | Key Features | Potential Benefits for this compound Derivatives |

| Lipid-Based Nanocarriers | Composed of biocompatible lipids, can encapsulate both lipophilic and hydrophilic drugs, and can be tailored for various routes of administration. nih.govpharmaexcipients.comnih.govresearchgate.net | Enhanced solubility and stability, improved bioavailability, protection from enzymatic degradation, and potential for targeted delivery. cabidigitallibrary.orgnih.govpharmaexcipients.com |

| Polymeric Micelles | Core-shell structure with a hydrophobic core for drug encapsulation and a hydrophilic shell for stability. Can be designed to be stimuli-responsive. biotech-asia.orgdoi.orgnih.govmdpi.comsci-hub.box | Increased drug loading capacity, prolonged systemic circulation, reduced side effects, and the possibility of targeted release at the site of action. biotech-asia.orgdoi.orgnih.gov |

The selection of an appropriate delivery system would depend on the specific physicochemical properties of the this compound derivative and the desired therapeutic application.

Regulatory Science and Impurity Profiling in Pharmaceutical Development

Ensuring the quality, safety, and efficacy of a new drug substance is a critical aspect of pharmaceutical development, and this includes the thorough characterization and control of impurities. Regulatory agencies such as the International Council for Harmonisation (ICH) have established guidelines for the reporting, identification, and qualification of impurities in new drug substances. tuwien.ac.ateuropa.euich.orggmp-compliance.orgjpionline.org

Impurity Profiling

Impurity profiling is the process of identifying and quantifying the various impurities present in a drug substance. These impurities can originate from several sources, including:

Starting materials and intermediates: Unreacted starting materials or intermediates from the synthetic process.

By-products: Unwanted products formed during the chemical reactions.

Degradation products: Impurities formed due to the degradation of the drug substance over time.

Reagents, ligands, and catalysts: Residual components from the manufacturing process. ich.org

For substituted benzyl (B1604629) alcohols like this compound, potential impurities could include oxidation products such as the corresponding benzaldehyde (B42025) and benzoic acid derivatives. For instance, in the case of benzyl alcohol, benzaldehyde is a known oxidative degradation product, which can further react to form benzaldehyde dibenzyl acetal. researchgate.netmdpi.com The synthesis of related compounds like 4-methoxymethamphetamine has also been studied for its impurity profile, providing insights into potential process-related impurities. nih.govuts.edu.au

Regulatory Guidelines

The ICH Q3A guideline provides a framework for the control of impurities in new drug substances. It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. tuwien.ac.ateuropa.euich.orggmp-compliance.orgjpionline.org

The following table summarizes the ICH Q3A thresholds for impurities in new drug substances.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A(R2) guidelines. ich.org

A comprehensive impurity profiling study for this compound would involve the use of various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to detect, identify, and quantify any potential impurities. thermofisher.com This information is essential for establishing appropriate specifications for the drug substance and ensuring its safety and quality throughout its lifecycle.

Q & A

Q. What are the common synthetic routes for (3-Ethoxy-4-methoxyphenyl)methanol, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. For example, alkylation of 3-hydroxy-4-methoxybenzyl alcohol with ethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C achieves ethoxy group introduction . Reaction monitoring via TLC or HPLC ensures optimization, while column chromatography (silica gel, hexane/ethyl acetate eluent) purifies the product. Yield improvements focus on stoichiometric ratios and catalyst selection (e.g., phase-transfer catalysts) .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use X-ray crystallography (SHELXL refinement ) for absolute configuration determination. Complement with NMR : ¹H/¹³C spectra (δ 3.8–4.2 ppm for methoxy/ethoxy groups; δ 4.5–4.7 ppm for -CH₂OH protons) and HRMS (m/z calculated for C₁₀H₁₄O₃: 182.0943) . IR spectroscopy confirms hydroxyl (3200–3600 cm⁻¹) and ether (1250 cm⁻¹) functionalities.

Q. What are the recommended storage and handling protocols?

- Methodological Answer : Store in airtight containers at RT (15–25°C), protected from moisture and light . Handle under inert atmosphere (N₂/Ar) to prevent oxidation. Use PPE: nitrile gloves, safety goggles, and P95 respirators for dust control. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can biocatalytic synthesis improve the sustainability of producing this compound?

- Methodological Answer : Enzymatic O-alkylation using lipases or cytochrome P450 monooxygenases under mild conditions (pH 7–8, 30–40°C) reduces solvent waste. For example, Candida antarctica lipase B catalyzes ethoxy group transfer in ionic liquid media, achieving >80% enantiomeric excess. Optimize enzyme immobilization (e.g., silica carriers) for reusability . Compare biocatalytic vs. traditional routes using E-factor calculations .

Q. What advanced analytical methods resolve co-eluting impurities in HPLC analysis?

- Methodological Answer : Employ Box-Behnken experimental design to optimize mobile phase (e.g., methanol:water pH 3.5–4.0), column temperature (25–40°C), and flow rate (0.8–1.2 mL/min). For co-elution, use PDA detection (λ = 230–280 nm) and orthogonal methods like UPLC-MS/MS. Validate per ICH Q2(R1): linearity (R² > 0.995), LOD/LOQ (0.1–0.3 μg/mL) .

Q. How do structural modifications influence biological activity in SAR studies?

- Methodological Answer : Synthesize derivatives (e.g., replacing ethoxy with cyclopentyloxy or introducing sulfonyl groups ). Test antimicrobial activity via microdilution assays (MIC against S. aureus/E. coli). Computational docking (AutoDock Vina) predicts binding to bacterial enoyl-ACP reductase. Correlate logP (from HPLC) with membrane permeability .

Q. What strategies identify and characterize polymorphic forms of this compound?

- Methodological Answer : Screen polymorphs via solvent recrystallization (ethanol/water vs. acetone). Characterize using PXRD (Bragg peaks at 10–30° 2θ), DSC (melting endotherms), and TGA (decomposition thresholds). Stability studies (40°C/75% RH, 25°C) assess hygroscopicity. Patent data suggests Form I (mp 135–137°C) has superior bioavailability .

Q. What methodologies assess environmental impact and degradation pathways?

- Methodological Answer : Conduct OECD 301F biodegradation tests (28-day aerobic, activated sludge). Analyze metabolites via LC-QTOF-MS. For photolysis, expose to UV light (254 nm) in aqueous solution; identify products (e.g., quinones via hydroxyl radical attack) . Ecotoxicity: Daphnia magna acute toxicity (EC50) and algal growth inhibition (OECD 201) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.